2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylidene hydrazine moiety, which is known for its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide typically involves the condensation of 3-ethoxy-4-propoxybenzaldehyde with hydrazine derivatives, followed by acylation with an appropriate acylating agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylidene hydrazine moiety can be oxidized to form corresponding azines or oximes.
Reduction: Reduction of the hydrazine moiety can yield hydrazones or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of azines or oximes.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of novel materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide
- 2-[(2E)-2-(3-ethoxy-4-butoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide
Uniqueness
2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide is unique due to the presence of both ethoxy and propoxy substituents on the benzylidene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Properties
Molecular Formula |
C17H23N3O4 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C17H23N3O4/c1-4-9-18-16(21)17(22)20-19-12-13-7-8-14(24-10-5-2)15(11-13)23-6-3/h4,7-8,11-12H,1,5-6,9-10H2,2-3H3,(H,18,21)(H,20,22)/b19-12+ |
InChI Key |
AJKAUUYVFLZRCW-XDHOZWIPSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NCC=C)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NCC=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.